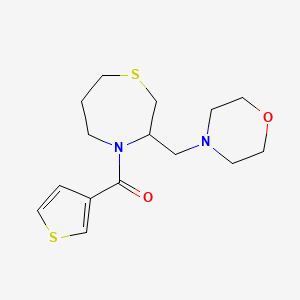

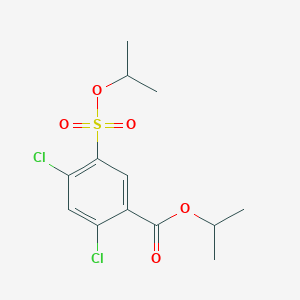

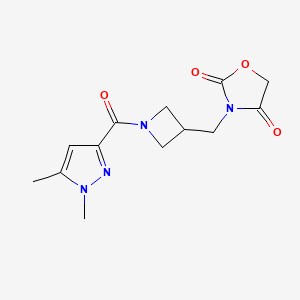

(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered ring compound with one sulfur atom . It’s an important structural moiety replacing benzene rings in drugs and biomolecules . The morpholinomethyl group is a common functional group in organic chemistry, often involved in pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Thiophene derivatives, for example, are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science .科学的研究の応用

Synthesis and Structural Analysis

In the realm of chemical synthesis and structural elucidation, various compounds containing morpholino and thiophene groups have been developed, demonstrating the versatility and potential applications of these moieties in drug development and materials science. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showcased its antitumor activity against several cancer cell lines, highlighting the potential of morpholino derivatives in therapeutic applications (Tang & Fu, 2018). Similarly, research on the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provided insights into its antiproliferative activity and structural properties through X-ray diffraction studies, emphasizing the significance of molecular architecture in drug design (Benaka Prasad et al., 2018).

Enzyme Inhibitory Activities

The exploration of enzyme inhibitory activities by thiophene-based heterocyclic compounds, including morpholino derivatives, signifies another critical area of research. Compounds such as (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone were investigated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results that could contribute to the development of new therapeutic agents (Cetin et al., 2021).

Photoinitiators for UV-Curable Coatings

In materials science, morpholine derivatives have been utilized in developing photoinitiators for ultraviolet-curable coatings. The copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties demonstrated synergistic effects and photoinitiation efficiency, underscoring their utility in advanced coating applications (Angiolini et al., 1997).

Gold Nanoparticle Synthesis

Morpholino derivatives have also found applications in nanotechnology, particularly in the synthesis of gold nanoparticles. Using compounds like 2,3,5,6-tetrakis-(morpholinomethyl)hydroquinone for the reduction of HAuCl4, researchers have been able to control the shape and size of gold nanoparticles, indicating the potential of these derivatives in the field of nanomaterials (Roy et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S2/c18-15(13-2-9-21-11-13)17-3-1-8-20-12-14(17)10-16-4-6-19-7-5-16/h2,9,11,14H,1,3-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUQJCEWXJHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)